Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-
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Overview
Description
Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- is a complex organic compound that belongs to the class of cyclopentaindene derivatives These compounds are characterized by their unique fused ring structures, which impart distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentadiene with benzyl chloride in the presence of a strong acid can yield the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods can vary depending on the desired application and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopent[a]indene-8a(1H)-carboxylic acid, while reduction can produce cyclopent[a]indene-8a(1H)-methanol .
Scientific Research Applications
Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopent[a]indene-8a(1H)-carboxylic acid
- Cyclopent[a]indene-8a(1H)-methanol
- Cyclopent[a]indene-8a(1H)-methylamine
Uniqueness
Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- stands out due to its phenylmethyl group at the 8a position, which imparts unique reactivity and potential for diverse applications. This structural feature differentiates it from other cyclopentaindene derivatives and enhances its utility in various fields .
Properties
CAS No. |
61696-86-4 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3a-benzyl-1,2,3,8b-tetrahydrocyclopenta[a]inden-4-one |
InChI |
InChI=1S/C19H18O/c20-18-16-10-5-4-9-15(16)17-11-6-12-19(17,18)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
InChI Key |
PFNITJVCSFECSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C(=O)C2(C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
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